molecular formula C10H11ClN2O B2442822 1-(2-Chloropyridin-4-yl)piperidin-4-one CAS No. 1057263-82-7

1-(2-Chloropyridin-4-yl)piperidin-4-one

Cat. No.: B2442822
CAS No.: 1057263-82-7
M. Wt: 210.66
InChI Key: RFGMCCROLPBSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloropyridin-4-yl)piperidin-4-one is a heterocyclic compound that contains both a piperidine and a pyridine ring.

Preparation Methods

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chloropyridin-4-yl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)piperidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)piperidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined piperidine and pyridine rings, which provide a versatile scaffold for the development of various derivatives with diverse applications .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMCCROLPBSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 8-(2-chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (1.26 g, 4.95 mmol) in acetone (11 mL) was added HCl (2 N, 39.6 mL, 79.1 mmol) and the resulting mixture stirred at 50° C. for 2 hours, then cooled to room temperature. The pH was set to ˜8 by adding solid sodium hydrogen carbonate and then extracted with dichloromethane. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated to give the title product (1.03 g, 99%) as a white solid.
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1.26 g
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11 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

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